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Compound of Interest

Compound Name:
3-Hydroxyquinoline-4-carboxylic

acid

Cat. No.: B086148 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxyquinoline-4-carboxylic
Acid

This guide provides a detailed examination of the essential spectral data for 3-
hydroxyquinoline-4-carboxylic acid (CAS: 118-13-8), a key heterocyclic compound utilized

in various research and development applications, including as a building block in medicinal

chemistry.[1][2] Understanding its spectral signature is paramount for confirming its structural

integrity, assessing purity, and ensuring its suitability for downstream applications. This

document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear

magnetic resonance spectroscopy to offer a comprehensive analytical profile for researchers,

scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview
3-Hydroxyquinoline-4-carboxylic acid possesses the molecular formula C₁₀H₇NO₃ and a

molecular weight of 189.17 g/mol .[1] The structure comprises a quinoline core, which is a

bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional

groups dictating its spectral properties are a hydroxyl group at position 3 and a carboxylic acid

group at position 4. The proximity of these groups allows for potential intramolecular hydrogen

bonding, which can influence its spectral characteristics.[3]

A multi-technique spectroscopic approach is essential for unambiguous characterization.
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Mass Spectrometry (MS) confirms the molecular weight and provides insights into

fragmentation patterns, aiding in structural confirmation.

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule

through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-

hydrogen framework, elucidating the precise connectivity and chemical environment of each

atom.

Figure 1. Analytical Workflow for Structural Elucidation
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Caption: Figure 1. A typical workflow for the comprehensive structural analysis of a chemical

compound.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments. For a polar molecule like 3-
hydroxyquinoline-4-carboxylic acid, Electrospray Ionization (ESI) is a preferred method as it

is a soft ionization technique that typically keeps the molecule intact.

Experimental Protocol (Illustrative)
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such

as methanol or acetonitrile/water.

Instrumentation: The solution is introduced into an ESI-MS instrument.

Ionization: The sample is ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes

to gather comprehensive data.

Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector

records their abundance.

Data Interpretation and Expected Fragmentation
The nominal molecular weight is 189 g/mol . Therefore, the primary ions expected in high-

resolution mass spectrometry are:

Positive Ion Mode ([M+H]⁺): m/z ≈ 190.05

Negative Ion Mode ([M-H]⁻): m/z ≈ 188.03

Key fragmentation pathways provide structural confirmation. A common and diagnostic

fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).

Figure 2. Key ESI-MS Fragmentation Pathway
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Caption: Figure 2. Expected fragmentation of the parent ion in negative mode ESI-MS.

Data Summary: Mass Spectrometry
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Adduct/Fragment Formula Calculated m/z Ionization Mode

[M+H]⁺ [C₁₀H₈NO₃]⁺ 190.050 ESI (+)

[M+Na]⁺ [C₁₀H₇NO₃Na]⁺ 212.032 ESI (+)

[M-H]⁻ [C₁₀H₆NO₃]⁻ 188.035 ESI (-)

[M-H-CO₂]⁻ [C₉H₆NO]⁻ 144.045 ESI (-)

Predicted data based

on molecular formula.

Experimental values

may vary slightly.[4]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds

to vibrate. This technique is exceptionally useful for identifying the functional groups present.[5]

For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common

methods.[6]

Experimental Protocol (ATR-FTIR)
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR

crystal.

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is

recorded, typically over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is taken and

subtracted from the sample spectrum.

Spectral Interpretation
The IR spectrum of 3-hydroxyquinoline-4-carboxylic acid is expected to be complex but

dominated by several key features:
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O-H Stretching: A very broad absorption band is expected from approximately 3300 cm⁻¹ to

2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The

phenolic O-H stretch will also contribute to this region.

C=O Stretching: A strong, sharp absorption band around 1760-1690 cm⁻¹ corresponds to the

carbonyl group of the carboxylic acid.

C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the

aromatic quinoline ring system.

O-H Bending: A broad peak around 950-910 cm⁻¹ can be attributed to the out-of-plane bend

of the carboxylic acid O-H group.

Data Summary: Characteristic IR Absorptions
Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group

3300 - 2500 (broad) O-H Stretch Carboxylic Acid & Phenol

1760 - 1690 (strong) C=O Stretch Carboxylic Acid

1600 - 1450 (medium) C=C / C=N Stretch Aromatic/Heterocyclic Ring

1320 - 1000 (strong) C-O Stretch Alcohol, Carboxylic Acid

950 - 910 (broad) O-H Bend Carboxylic Acid

Reference ranges are based

on standard IR correlation

tables.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic

molecule in solution. It provides information on the chemical environment, connectivity, and

number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Disclaimer:Publicly available, experimentally verified NMR spectra for 3-hydroxyquinoline-4-
carboxylic acid are not readily found. The following data and interpretations are predictive,
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based on established principles of NMR spectroscopy and data from analogous structures.

Experimental verification is essential.

Experimental Protocol (Illustrative)
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated

solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds

and to allow for the observation of exchangeable protons (from -OH and -COOH).

Instrumentation: The sample is placed in a high-field NMR spectrometer.

Data Acquisition: ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) are

acquired. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum is expected to show signals for 5 aromatic protons and 2 exchangeable

protons. The aromatic protons will appear in the typical downfield region (δ 7.0-9.0 ppm), with

splitting patterns determined by their coupling to adjacent protons. The acidic protons are

expected to be broad and may exchange with residual water in the solvent.

Data Summary: Predicted ¹H NMR (in DMSO-d₆)
Proton Assignment Predicted δ (ppm) Multiplicity

H-2 8.5 - 8.8 Singlet (s)

H-5 / H-8 7.8 - 8.2 Doublet (d)

H-6 / H-7 7.3 - 7.7 Multiplet (m)

Ar-OH > 10.0 Broad Singlet (br s)

COOH > 12.0 Broad Singlet (br s)

¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to

the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the

electronic environment.[7][8]
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Data Summary: Predicted ¹³C NMR (in DMSO-d₆)
Carbon Assignment Predicted δ (ppm) Notes

C=O (Carboxylic Acid) 165 - 175 Quaternary, downfield

C-3 (bearing -OH) 150 - 160 Quaternary

C-8a / C-4a 135 - 145 Quaternary

C-2 / C-4 125 - 140 Aromatic CH or Quaternary C

C-5 / C-6 / C-7 / C-8 115 - 130 Aromatic CH

Conclusion
The collective analysis using mass spectrometry, IR spectroscopy, and NMR spectroscopy

provides a robust and self-validating system for the characterization of 3-hydroxyquinoline-4-
carboxylic acid. MS confirms the molecular weight and key fragmentation, IR identifies the

critical O-H and C=O functional groups, and NMR elucidates the precise arrangement of the

carbon-hydrogen framework. This comprehensive spectral dataset serves as an essential

reference for quality control, reaction monitoring, and regulatory submissions in scientific and

industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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